4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester
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Overview
Description
4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester is a boronic acid derivative with the molecular formula C9H10BFO5 and a molecular weight of 227.98 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester typically involves the reaction of 4-carboxy-2-fluorophenylboronic acid with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different boronic acid derivatives.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce different boronic acid derivatives .
Scientific Research Applications
4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: This compound is used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester involves its ability to form stable complexes with various substrates. This is primarily due to the boronic acid moiety, which can interact with diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
4-Carboxy-2-fluorophenylboronic acid pinacol ester: This compound has similar properties but differs in the ester moiety.
3-Fluoro-4-(4,4,5,5-tetramethyl)-1,3,2-dioxaborolan-2-yl)benzoic acid: Another similar compound with different substituents.
Uniqueness
4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester is unique due to its specific ester moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain types of chemical reactions and applications .
Properties
Molecular Formula |
C9H10BFO5 |
---|---|
Molecular Weight |
227.98 g/mol |
IUPAC Name |
3-fluoro-4-[hydroxy(2-hydroxyethoxy)boranyl]benzoic acid |
InChI |
InChI=1S/C9H10BFO5/c11-8-5-6(9(13)14)1-2-7(8)10(15)16-4-3-12/h1-2,5,12,15H,3-4H2,(H,13,14) |
InChI Key |
GRJAEJFIVRTGHA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)F)(O)OCCO |
Origin of Product |
United States |
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